molecular formula C16H16O2 B085663 3,3-dimethyl-1-phenyl-2-benzofuran-1-ol CAS No. 1023-91-2

3,3-dimethyl-1-phenyl-2-benzofuran-1-ol

Cat. No.: B085663
CAS No.: 1023-91-2
M. Wt: 240.3 g/mol
InChI Key: XNIDDCSFMRIISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-1-phenyl-2-benzofuran-1-ol is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol It is known for its unique structure, which includes a benzofuran ring fused with a phenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-dimethyl-1-phenyl-2-benzofuran-1-ol can be synthesized through several synthetic routes. One common method involves the cyclization of 2-(1-hydroxy-1-methyl-ethyl)-benzophenone under acidic conditions . The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 1,3-dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance production efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-phenyl-2-benzofuran-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzofuran-2-one derivatives.

    Reduction: Formation of benzofuran-1-ol derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

3,3-dimethyl-1-phenyl-2-benzofuran-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-phenyl-phthalan-1-ol
  • 1-Phenyl-1-hydroxy-3,3-dimethyl-phthalan
  • 1-Phthalanol, 3,3-dimethyl-1-phenyl

Uniqueness

3,3-dimethyl-1-phenyl-2-benzofuran-1-ol is unique due to its specific structural features, such as the presence of a benzofuran ring fused with a phenyl group and two methyl groups. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

1023-91-2

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

3,3-dimethyl-1-phenyl-2-benzofuran-1-ol

InChI

InChI=1S/C16H16O2/c1-15(2)13-10-6-7-11-14(13)16(17,18-15)12-8-4-3-5-9-12/h3-11,17H,1-2H3

InChI Key

XNIDDCSFMRIISS-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)O)C

Canonical SMILES

CC1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)O)C

1023-91-2

Origin of Product

United States

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